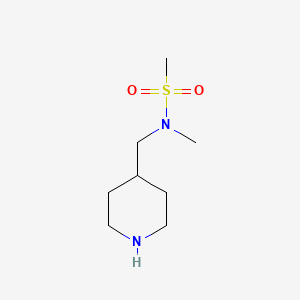

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE

Descripción

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE is a methanesulfonamide derivative featuring two substituents: a methyl group and a 4-piperidinylmethyl moiety. The sulfonamide core (-SO₂NH-) is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The 4-piperidinylmethyl group, a six-membered nitrogen-containing ring, may enhance bioavailability and modulate target binding through steric and electronic effects.

Propiedades

IUPAC Name |

N-methyl-N-(piperidin-4-ylmethyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)7-8-3-5-9-6-4-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOGRKFVBJRHGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNCC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701909 | |

| Record name | N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85488-01-3 | |

| Record name | N-Methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base, followed by methylation. The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the required purity levels for various applications .

Análisis De Reacciones Químicas

Types of Reactions

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent to optimize the reaction’s efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .

Aplicaciones Científicas De Investigación

N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

Mecanismo De Acción

The mechanism of action of N-METHYL-N-(4-PIPERIDINYLMETHYL)-METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various biological receptors, potentially modulating their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .

Comparación Con Compuestos Similares

N-(4-Piperidinylmethyl)amine Derivatives

N-[(4-METHOXYMETHYL)-4-PIPERIDINYL]-N-PHENYLPROPANAMIDE

- Structure : Propanamide derivative with a 4-piperidinyl group and methoxymethyl substituent (C₁₆H₂₄N₂O₂, molar mass 276.37 g/mol).

- Applications : Used as a pharmaceutical intermediate, highlighting the role of piperidine scaffolds in drug development .

- Key Difference : The propanamide backbone (vs. sulfonamide) may influence solubility and metabolic stability.

N-[4-(2-PYRIMIDINYLOXY)PHENYL]METHANESULFONAMIDE

- Structure : Methanesulfonamide with a phenyl-pyrimidinyloxy substituent (C₁₁H₁₁N₃O₃S, molar mass 265.29 g/mol).

- Physicochemical Properties :

- Implications : The electron-withdrawing pyrimidinyloxy group may enhance sulfonamide acidity compared to the target compound’s piperidinylmethyl substituent.

N-(3-CHLORO-4-METHYLPHENYL)METHANESULFONAMIDE

- Structure: Methanesulfonamide with a halogenated aryl group (C₈H₁₀ClNO₂S, molar mass 219.69 g/mol).

Data Table: Comparative Analysis of Structural Analogs

Research Findings and Implications

- G-Quadruplex Binding : Piperidinylmethyl-substituted amines () demonstrate stabilization of oncogenic G-quadruplex DNA, suggesting that the target compound’s piperidinylmethyl group could confer similar nucleic acid-binding properties. However, the sulfonamide moiety might alter binding kinetics due to its polar nature .

- Physicochemical Properties : The predicted pKa of 7.85 for N-[4-(2-PYRIMIDINYLOXY)PHENYL]METHANESULFONAMIDE suggests that substituents significantly influence ionization, which could guide the design of the target compound for optimal bioavailability.

Actividad Biológica

N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide consists of a piperidine ring and a sulfonamide group, which contribute to its distinct chemical and biological properties. The sulfonamide moiety is known for its role in various biological processes, while the piperidine ring enhances its interaction with biological targets.

The biological activity of N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's piperidine structure allows it to bind to various receptors, potentially modulating their activity. Additionally, the sulfonamide group can participate in hydrogen bonding and other interactions that contribute to its overall biological effects.

Key Mechanisms

- Receptor Binding : The compound may influence receptor activity, leading to downstream signaling effects.

- Cellular Interaction : It has been shown to affect cellular pathways related to proliferation and apoptosis.

Antimicrobial Properties

Research indicates that N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains, highlighting its potential as an antibiotic agent.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, related compounds have shown the ability to trigger ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, suggesting that N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide may have similar mechanisms .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the effects of related sulfonamide compounds on tumor cells, it was found that treatment led to significant reductions in cell viability and migration. The mechanism involved increased production of reactive oxygen species (ROS) and alterations in key protein expressions associated with ferroptosis .

Comparative Analysis with Similar Compounds

N-Methyl-N-(4-piperidinylnmethyl)-methanesulfonamide shares structural similarities with other sulfonamides but exhibits unique biological activities due to its specific piperidine modification. For instance:

- N-Methyl-N-(4-Piperidinylnmethyl)-Methanesulfonamide Hydrochloride : This variant may have altered solubility and reactivity compared to the base compound.

- Sulfoxide Derivatives : Oxidized forms of the compound display different chemical properties and potential activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.